Oxilorphan hydrochloride is a synthetic compound belonging to the morphinan family, primarily recognized for its role as an opioid antagonist. It was developed in the 1970s as a potential treatment for opioid addiction but was never commercialized. Oxilorphan acts primarily as a μ-opioid receptor antagonist and a κ-opioid receptor partial agonist, sharing pharmacological characteristics with naloxone, another well-known opioid antagonist. Its chemical structure includes a 14-hydroxy group, which is pivotal for its antagonistic activity against opioid receptors .
Oxilorphan is classified as a synthetic opioid antagonist. It is structurally related to other morphinan derivatives, including naloxone and butorphanol. The compound is produced through specific chemical synthesis routes that involve morphinan derivatives, making it distinct from naturally occurring opioids . Its systematic name is (5α)-17-(Cyclopropylmethyl)-14-hydroxy-3-methoxy-4,5-epoxymorphinan hydrochloride, with the molecular formula C₁₈H₂₃ClN₂O₃.
The synthesis of oxilorphan involves several critical steps:
Oxilorphan undergoes various chemical reactions that can modify its structure:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction . The specific conditions dictate the major products formed during these reactions.
Oxilorphan functions primarily as an antagonist at μ-opioid receptors, which are crucial in mediating pain relief and euphoria associated with opioid use. By blocking these receptors, oxilorphan can counteract the effects of opioid agonists like morphine or heroin. Additionally, its partial agonist activity at κ-opioid receptors may contribute to its unique pharmacological profile, potentially offering therapeutic benefits in managing opioid dependence without producing significant euphoria .
These properties are essential for understanding how oxilorphan may behave in biological systems and its potential applications.
Oxilorphan has been investigated primarily for its potential use in treating opioid addiction due to its ability to block the effects of opioids while providing some analgesic properties through its partial agonist activity at κ-opioid receptors. Although it was never marketed, research continues into its pharmacological profiles and possible applications in pain management and addiction therapy .
Oxilorphan (INN, USAN; developmental code L-BC-2605) emerged during a pivotal era in opioid pharmacology research. Synthesized as a morphinan derivative, it was structurally engineered from the opioid antagonist naloxone by introducing a cyclopropylmethyl group at the nitrogen position and retaining the 3,14-dihydroxy morphinan core [7] [9]. This period (1970s–1980s) was marked by intense efforts to develop long-acting antagonists for heroin addiction treatment, driven by limitations of existing agents like naloxone (short duration) and naltrexone (variable oral bioavailability) [6] [10].
Oxilorphan distinguished itself pharmacologically as a high-affinity ligand with dual functionality:
Clinical trials in post-heroin addicts (1976) revealed its therapeutic challenges. While a single oral dose provided 24-hour protection against opioid effects, only 14.3% of subjects (3/21) completed the 14-day trial due to intolerable psychotomimetic side effects (hallucinations, dysphoria, insomnia) linked to KOR activation [10]. This contrasted sharply with the contemporary opioid antagonists under investigation, as shown in Table 1.
Table 1: Comparative Profile of 1970s Opioid Antagonists
Compound | Receptor Target | Duration | Clinical Use Challenge | Key Distinction from Oxilorphan |
---|---|---|---|---|
Oxilorphan | MOR antagonist/KOR partial agonist | 24 hours | High dropout due to dysphoria | Bifunctional activity |
Naloxone | Pure MOR antagonist | 1-4 hours | Short duration | No KOR agonism |
Naltrexone | MOR antagonist | 24-48 hours | Hepatotoxicity concerns | Lacked partial KOR agonism |
Nalorphine | MOR antagonist/KOR agonist | 3-5 hours | Severe psychotomimetic effects | Shorter duration |
Despite its clinical limitations, Oxilorphan’s extended duration validated the chemical strategy of N-cyclopropylmethyl substitution for delaying metabolic clearance [6] [9]. Its failure as a therapeutic agent underscored the necessity of receptor subtype selectivity in antagonist design—a principle guiding subsequent generations of opioid modulators [3].
Oxilorphan’s pharmacological profile made it a critical tool for probing bifunctional opioid receptor theory—the concept that single molecules could simultaneously engage multiple receptor types to produce distinct functional outcomes. Key advances enabled by Oxilorphan include:
Proof of KOR-Mediated Dysphoria: Studies confirmed its KOR partial agonism (EC₅₀ ~40 nM) induced dysphoria and hallucinations in humans, directly correlating KOR activation with aversive states. This contrasted with MOR antagonism’s role in blocking opioid reinforcement [7] [9] [10].
Receptor Interaction Dynamics: Research revealed that Oxilorphan’s MOR blockade was insurmountable by heroin at clinical doses, while its KOR activity remained unblocked by pure MOR antagonists. This provided early evidence for independent signaling cascades of MOR and KOR [7].
Influence on Bifunctional Ligand Design: Its structural template (modified morphinan core) informed later bifunctional compounds like nor-BNI (KOR antagonist/MOR partial agonist) and MCL-101 (MOR agonist/DOR antagonist). These leveraged multi-receptor engagement to dissociate analgesia from dependence [3] [5].
Table 2: Oxilorphan's Receptor Binding and Functional Activity
Receptor | Binding Affinity (Kᵢ) | Functional Activity | Biological Consequence |
---|---|---|---|
MOR | 1-5 nM* | Antagonism | Blocks opioid reinforcement |
KOR | 5-20 nM* | Partial agonism | Dysphoria, hallucinations |
DOR | >100 nM* | Negligible | No significant contribution |
*Approximate values from rodent receptor assays [7] [9]
Structurally, Oxilorphan’s cyclopropylmethyl group and C14-hydroxyl were identified as critical for KOR interaction. Molecular modeling later showed these groups stabilized a KOR conformational state favoring partial agonist efficacy [5] [9]. This insight guided the development of selective KOR antagonists (e.g., JDTic) by removing the C14-hydroxyl to eliminate partial agonism [3].
The compound also catalyzed theoretical debates about functional selectivity—how ligand-specific receptor conformations produce divergent signaling. Oxilorphan’s KOR partial agonism activated G-protein coupling but failed to recruit β-arrestin, explaining its dissociation from full KOR agonist effects [3]. This principle now underpins biased ligand development for opioids with reduced side effects [2] [5].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: